molecular formula C30H30FN7O6 B605098 N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate CAS No. 1557268-88-8

N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate

Cat. No.: B605098
CAS No.: 1557268-88-8
M. Wt: 603.6 g/mol
InChI Key: VRHPZWLHPIENFW-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC0010 (maleate) is a pyrrolopyrimidine-based irreversible inhibitor of the epidermal growth factor receptor (EGFR). It is structurally distinct from previously reported pyrimidine-based irreversible inhibitors of the epidermal growth factor receptor, such as osimertinib and rociletinib. AC0010 selectively inhibits active and T790M mutations of the epidermal growth factor receptor with up to 298-fold increase in potency compared with the wild-type epidermal growth factor receptor .

Mechanism of Action

Avitinib Maleate, also known as Abivertinib Maleate or Avitinib (maleate), is a novel and potent third-generation tyrosine kinase inhibitor . This article will delve into its mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Biochemical Analysis

Biochemical Properties

Avitinib maleate plays a crucial role in biochemical reactions by inhibiting the activity of specific enzymes and proteins. It primarily targets the EGFR and Bruton tyrosine kinase (BTK) receptors. By binding irreversibly to the ATP-binding pocket of EGFR, Avitinib maleate inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival . Additionally, it inhibits BTK, which is involved in B-cell receptor signaling, leading to apoptosis in malignant B cells . This dual inhibition makes Avitinib maleate a potent therapeutic agent in cancer treatment.

Cellular Effects

Avitinib maleate exerts significant effects on various types of cells and cellular processes. In non-small cell lung cancer cells, it inhibits cell proliferation by targeting mutated EGFR, including the T790M resistance mutation . This inhibition leads to the suppression of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, Avitinib maleate has been shown to improve alveolar epithelial cell injury and inhibit myofibroblast activation in pulmonary fibrosis models . These effects highlight its potential in treating both cancer and fibrotic diseases.

Molecular Mechanism

The molecular mechanism of Avitinib maleate involves its binding interactions with biomolecules and its ability to inhibit specific enzymes. Avitinib maleate forms a covalent bond with the cysteine residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition . This binding prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways. Additionally, Avitinib maleate inhibits BTK by preventing its phosphorylation, which induces apoptosis in B cells . These molecular interactions are critical for its therapeutic efficacy in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Avitinib maleate have been observed to change over time. Studies have shown that Avitinib maleate remains stable under various conditions, maintaining its inhibitory effects on EGFR and BTK over extended periods . Long-term exposure to Avitinib maleate may lead to the development of resistance mechanisms in cancer cells, necessitating combination therapies to sustain its efficacy . Additionally, its degradation products have been studied to ensure they do not interfere with its therapeutic effects.

Dosage Effects in Animal Models

The effects of Avitinib maleate vary with different dosages in animal models. At therapeutic doses, it effectively inhibits tumor growth and reduces tumor volume in non-small cell lung cancer models . At higher doses, Avitinib maleate may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Avitinib maleate is metabolized primarily by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP1A2 . These enzymes facilitate its biotransformation into various metabolites, which are then excreted from the body. The interaction of Avitinib maleate with these enzymes can influence its pharmacokinetics and efficacy. Additionally, it has been shown to inhibit the activity of certain CYP450 enzymes, which may lead to drug-drug interactions .

Transport and Distribution

Within cells and tissues, Avitinib maleate is transported and distributed through various mechanisms. It is absorbed orally and distributed systemically, reaching target tissues such as the lungs and lymphoid organs . Avitinib maleate interacts with transporters and binding proteins that facilitate its cellular uptake and distribution. Its localization within specific tissues is crucial for its therapeutic effects, particularly in targeting cancer cells and fibrotic tissues.

Subcellular Localization

Avitinib maleate’s subcellular localization is essential for its activity and function. It primarily localizes to the cytoplasm and nucleus, where it interacts with its target receptors, EGFR and BTK . The presence of targeting signals and post-translational modifications may influence its distribution within specific cellular compartments. Understanding its subcellular localization helps elucidate its mechanism of action and optimize its therapeutic potential.

Chemical Reactions Analysis

AC0010 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AC0010 may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

AC0010 has a wide range of scientific research applications, including:

    Chemistry: AC0010 is used as a model compound for studying the reactivity and stability of pyrrolopyrimidine-based inhibitors.

    Biology: AC0010 is used to study the biological activity of epidermal growth factor receptor inhibitors.

    Medicine: AC0010 is being investigated as a potential treatment for non-small cell lung cancer (NSCLC) patients with epidermal growth factor receptor T790M mutation. .

    Industry: AC0010 is used in the pharmaceutical industry for the development of new drugs targeting the epidermal growth factor receptor.

Comparison with Similar Compounds

AC0010 is structurally distinct from other irreversible inhibitors of the epidermal growth factor receptor, such as osimertinib and rociletinib. While all three compounds target the epidermal growth factor receptor, AC0010 has a unique pyrrolopyrimidine core, which contributes to its higher potency and selectivity for the T790M mutation . Similar compounds include:

AC0010’s unique structure and high selectivity make it a promising candidate for the treatment of non-small cell lung cancer patients with epidermal growth factor receptor T790M mutation.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN7O2.C4H4O4/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHPZWLHPIENFW-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557268-88-8
Record name Abivertinib maleate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557268888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABIVERTINIB MALEATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0447KM2XTD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 2
Reactant of Route 2
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 3
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 4
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 5
Reactant of Route 5
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 6
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Customer
Q & A

Q1: What makes Avitinib Maleate a potentially valuable therapeutic option for certain cancers?

A1: Avitinib Maleate is an orally available, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, ]. Notably, it exhibits selectivity for mutant forms of EGFR, including the drug-resistant T790M mutation []. This selectivity is crucial as EGFR mutations are implicated in the progression of various cancers, and the T790M mutation is a known mechanism of resistance to other EGFR inhibitors. By targeting these specific mutations, Avitinib Maleate aims to inhibit tumor growth and potentially overcome acquired resistance, offering a potential therapeutic advantage in EGFR-mutated cancers.

Q2: What clinical research supports the use of Avitinib Maleate in cancer treatment?

A2: A study compared Avitinib Maleate to Gefitinib in patients with advanced non-small cell lung cancer (NSCLC) harboring sensitive EGFR mutations []. While the abstract doesn't detail the results, this head-to-head trial suggests that Avitinib Maleate is being investigated as a potential treatment option for specific NSCLC patient populations.

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